![molecular formula C15H16N4OS B2384029 (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-98-8](/img/structure/B2384029.png)
(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to a decrease in inflammation .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions .
Actividad Biológica
The compound (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.36 g/mol
The compound features a pyrazole ring linked to a thiazole moiety, which is known for its diverse biological properties.
Anticancer Activity
Research indicates that thiazole and pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that similar thiazole-pyrazole derivatives showed cytotoxic effects against different cancer cell lines, including HT-29 and Jurkat cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
Anti-inflammatory Activity
In addition to anticancer effects, compounds with similar structures have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Research Findings : A recent review highlighted that thiazole derivatives possess COX-II inhibitory activity, which contributes to their anti-inflammatory effects . The presence of electron-withdrawing groups in the thiazole ring enhances this activity.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and pyrazole derivatives indicates that specific substitutions on the rings can significantly enhance biological activity:
Substitution Position | Recommended Group | Effect on Activity |
---|---|---|
2-position on Thiazole | Electron-withdrawing groups (e.g., Cl) | Increases anticancer potency |
4-position on Pyrazole | Alkyl or aryl groups | Enhances binding affinity to target proteins |
This table summarizes the key findings from various studies regarding how modifications to the chemical structure can influence biological activity.
Cytotoxicity Assays
In vitro studies have quantified the cytotoxic effects of the compound using IC50 values:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | HT-29 | 5.67 ± 0.15 |
Doxorubicin (Control) | HT-29 | 3.07 ± 0.27 |
These results indicate that while the compound exhibits promising cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of thiazole and pyrazole exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in tumor growth and proliferation, particularly through the modulation of apoptotic pathways.
- Case Study : A study demonstrated that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cell lines, suggesting promising anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effectiveness:
- In Vitro Studies : It exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of thiazole derivatives has shown that they can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response:
- Experimental Models : In animal models, compounds similar to (E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have demonstrated a reduction in inflammation markers such as prostaglandin E2 levels .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Condensation reactions with pyrazole derivatives.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound features a pyrazole core linked to a benzo[d]thiazole moiety via a carboxamide bridge. Key structural elements include:
- Pyrazole ring : The 1-isopropyl substituent enhances steric bulk, potentially influencing binding to hydrophobic pockets in biological targets .
- Benzo[d]thiazole : The 3-methyl group on the thiazole ring may stabilize the aromatic system through electron-donating effects, affecting π-π stacking interactions .
- (E)-configuration : The imine (ylidene) group adopts an E-geometry, critical for maintaining planar conformation and enabling hydrogen bonding with target proteins .
Methodological Insight : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and intermolecular interactions .
Basic Question: What synthetic routes are recommended for this compound?
Answer:
A multi-step synthesis is typically employed:
Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ in ethanol) to form the 1-isopropyl pyrazole core .
Thiazole Functionalization : Coupling the pyrazole-3-carboxylic acid with 3-methylbenzo[d]thiazol-2-amine using carbodiimide crosslinkers (e.g., EDCI/HOBt) in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >95% purity .
Optimization Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry to minimize byproducts .
Advanced Question: How should experiments be designed to evaluate its biological activity?
Answer:
In vitro Screening :
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with cisplatin as a positive control .
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
Mechanistic Studies :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λex = 340 nm, λem = 450 nm) .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
Data Validation : Include triplicate replicates and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .
Basic Question: What analytical techniques confirm purity and structural integrity?
Answer:
- HPLC : Use a C18 column (ACN/water gradient, 1 mL/min) to assess purity (>98%) .
- NMR : Key signals include pyrazole C-H at δ 7.8–8.2 ppm (¹H) and carbonyl carbons at δ 165–170 ppm (¹³C) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
Troubleshooting : Detect trace impurities via LC-MS and re-purify using preparative HPLC if necessary .
Advanced Question: How can contradictions in biological activity data be resolved?
Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies:
- Standardize Assays : Use identical cell lines, passage numbers, and incubation times across labs .
- Stability Testing : Perform LC-MS post-assay to verify compound integrity under experimental conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Compare data across ≥3 independent studies; apply funnel plots to detect publication bias .
Advanced Question: How to conduct SAR studies for this compound?
Answer: Focus on modifying:
- Pyrazole Substituents : Replace isopropyl with cyclopropyl or tert-butyl to assess steric effects .
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 6-position to alter electronic profiles .
Methodology : Synthesize 10–15 analogs, test in parallel bioassays, and correlate activity with computed descriptors (e.g., LogP, polar surface area) using QSAR software .
Advanced Question: What challenges exist in scaling up synthesis?
Answer:
- Solvent Scalability : Replace DMF with toluene/EtOAc mixtures for safer large-scale reactions .
- Catalyst Loading : Optimize EDCI/HOBt to 1.2 equivalents to reduce costs without compromising yield .
- Byproduct Management : Implement continuous flow systems to isolate intermediates and minimize purification steps .
Advanced Question: Which in vivo models are suitable for pharmacokinetic studies?
Answer:
- Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in liver, kidneys, and tumors .
Key Parameters : Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (WinNonlin software) .
Advanced Question: How do pyrazole/thiazole modifications affect stability?
Answer:
- Solubility : Introducing -OH or -OMe groups on the pyrazole increases aqueous solubility but may reduce membrane permeability .
- Metabolic Stability : Fluorine substitution on the thiazole reduces CYP450-mediated oxidation, extending plasma half-life .
Experimental Validation : Use accelerated stability testing (40°C/75% RH for 4 weeks) and PAMPA assays for permeability .
Advanced Question: Which computational methods predict mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using LigandScout .
Propiedades
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(2)19-9-8-11(17-19)14(20)16-15-18(3)12-6-4-5-7-13(12)21-15/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJUPDLZIJKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.